molecular formula C10H15NO3 B136539 4-Isopropoxy-2,3-dimethoxypyridine CAS No. 158150-21-1

4-Isopropoxy-2,3-dimethoxypyridine

Cat. No.: B136539
CAS No.: 158150-21-1
M. Wt: 197.23 g/mol
InChI Key: AUSPSKAYDOXACY-UHFFFAOYSA-N
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Description

4-Isopropoxy-2,3-dimethoxypyridine is a pyridine derivative featuring methoxy groups at the 2- and 3-positions and an isopropoxy substituent at the 4-position. Pyridine derivatives with multiple substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles . The isopropoxy group, a bulkier alkoxy substituent compared to methoxy, may influence solubility, reactivity, and intermolecular interactions, making this compound distinct from its halogenated counterparts.

Properties

CAS No.

158150-21-1

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2,3-dimethoxy-4-propan-2-yloxypyridine

InChI

InChI=1S/C10H15NO3/c1-7(2)14-8-5-6-11-10(13-4)9(8)12-3/h5-7H,1-4H3

InChI Key

AUSPSKAYDOXACY-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=NC=C1)OC)OC

Canonical SMILES

CC(C)OC1=C(C(=NC=C1)OC)OC

Synonyms

Pyridine, 2,3-dimethoxy-4-(1-methylethoxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Halogen or alkoxy groups at the 4- or 5-position significantly alter electronic distribution. For example, 4-iodo derivatives exhibit distinct NMR shifts (δ 7.22–7.51 ppm for aromatic protons) compared to 5-substituted analogs .

Physical and Chemical Properties

Molecular Weight and Pricing

Compound Name Molecular Weight (g/mol) Price (1 g) Source
4-Iodo-2,3-dimethoxypyridine 265.05 $500 HB227-1
5-Iodo-2,3-dimethoxypyridine 265.05 $400 HB422-1
5-Chloro-2,3-dimethoxypyridine 173.60 $240 HB327-1
5-Bromo-2,3-dimethoxypyridine 218.05 $400 HB396-1

Key Observations :

  • Halogenated derivatives are generally more expensive than non-halogenated analogs, reflecting the cost of halogenation reagents and synthetic complexity.
  • The isopropoxy group’s bulk may increase synthesis costs compared to methoxy or halogen substituents, though direct pricing data is unavailable.

Spectroscopic Data

For 4-Iodo-2,3-dimethoxypyridine :

  • ¹H NMR (CDCl₃) : δ 3.83 (s, 3H, OCH₃), 3.96 (s, 3H, OCH₃), 7.22 (d, J = 5.4 Hz, 1H), 7.51 (d, J = 5.4 Hz, 1H) .
  • IR : Peaks at 1562 cm⁻¹ (C=C aromatic) and 1215 cm⁻¹ (C–O stretching) .

Comparison :

  • Chloro and bromo analogs exhibit similar NMR patterns but with shifted aromatic proton signals due to differing electronegativities.
  • The isopropoxy group would likely downfield-shift adjacent protons due to its electron-donating nature and steric effects.

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